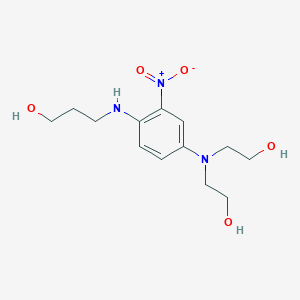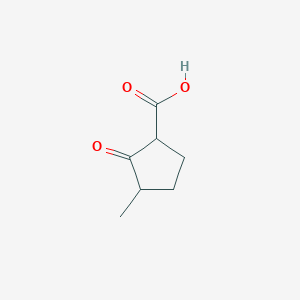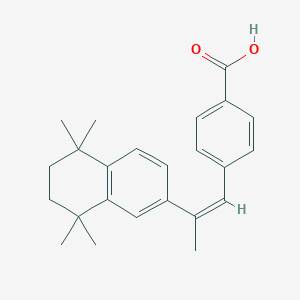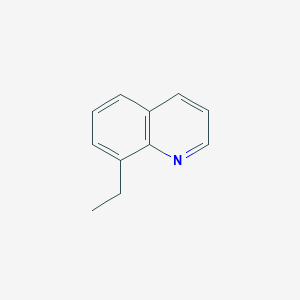
8-Ethylquinoline
描述
8-Ethylquinoline is a heterocyclic organic compound belonging to the quinoline family, which has attracted attention due to its diverse chemical properties and applications in various fields. This compound, like other quinolines, is known for its complex behavior in chemical reactions, making it a subject of interest in organic synthesis and material science.
Synthesis Analysis
Synthesis of 8-Ethylquinoline and its derivatives involves various strategies, including classical condensation reactions and modern catalytic methods. For instance, the synthesis of 5-ethoxymethyl-8-hydroxyquinoline, a related compound, showcases the use of spectroscopic methods for characterization and X-ray powder diffraction for structural analysis (Bougharraf et al., 2016). Another approach involves the functionalization of polyethylene glycol with 8-hydroxyquinoline, demonstrating the versatility of quinoline derivatives in synthetic chemistry (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of 8-Ethylquinoline derivatives reveals insights into their reactivity and interaction capabilities. The crystal structure and electronic distribution are critical for understanding the compound's behavior in various chemical environments. For instance, the non-planar structure of 5-ethoxymethyl-8-hydroxyquinoline in the solid state and its stabilization through π–π stacking interactions indicate the compound's potential for forming complex molecular assemblies (Bougharraf et al., 2016).
Chemical Reactions and Properties
8-Ethylquinoline and its derivatives participate in a wide range of chemical reactions, highlighting their utility as intermediates in organic synthesis. The enantioselective C-H alkylation of 8-ethylquinolines using a Rh(III) catalyst and a chiral carboxylic acid exemplifies the potential for creating stereoselective compounds (Huang et al., 2020). Furthermore, the synthesis of antimicrobial agents from derivatives of 8-hydroxyquinoline showcases the compound's role in developing new therapeutic agents (Abdel-Mohsen, 2014).
Physical Properties Analysis
The physical properties of 8-Ethylquinoline derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration. For example, the orthorhombic crystal structure of 5-ethoxymethyl-8-hydroxyquinoline provides valuable information for predicting its solubility and stability in various solvents (Bougharraf et al., 2016).
Chemical Properties Analysis
The chemical behavior of 8-Ethylquinoline derivatives, including reactivity, acid-base properties, and interaction with metal ions, is crucial for their application in catalysis and material science. The chelating behavior of 2-alkyl-8-hydroxyquinolines with metal ions, for example, underlines the importance of these compounds in coordination chemistry and their potential as ligands in metal complexes (Kaneko & Ueno, 1966).
科学研究应用
-
Pharmaceuticals : Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . The synthesis of quinoline and its derivatives has been achieved through various synthetic routes .
-
Drug Design : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
-
Scientific Research : ‘8-Ethylquinoline’ is a chemical compound widely used in scientific research. Its versatile properties make it valuable in various applications, including drug discovery, organic synthesis, and material science.
-
Functionalized Quinoline Motifs : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This review aims to present the recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs to unveil their substantial efficacies for future drug development .
-
Quinoline Heterocycles : Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .
-
8-Hydroxyquinoline : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
-
Biologically and Pharmaceutically Active Quinoline : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
-
Functionalized Quinoline Motifs in Drug Design : Quinoline motifs have received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs have substantial efficacies for future drug development .
-
8-Hydroxyquinoline : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The chemistry and biology of this group have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .
未来方向
Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .
属性
IUPAC Name |
8-ethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNATRDCOFYLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173321 | |
| Record name | Quinoline, 8-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethylquinoline | |
CAS RN |
19655-56-2 | |
| Record name | Quinoline, 8-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019655562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 8-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Ethylquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVE2CK5VM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

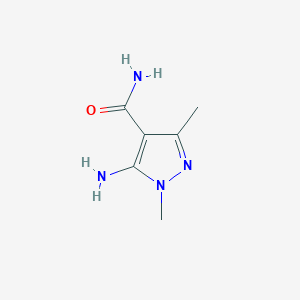
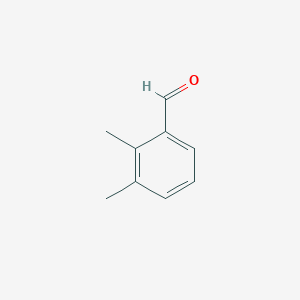
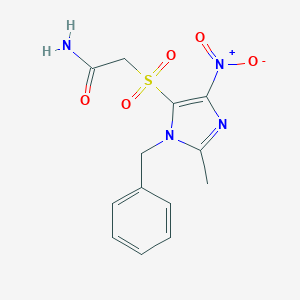
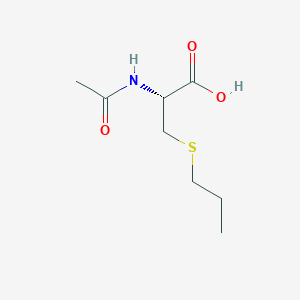
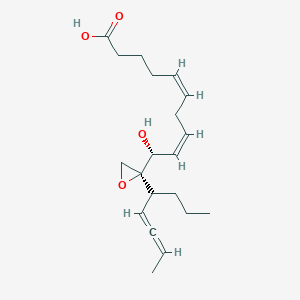
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


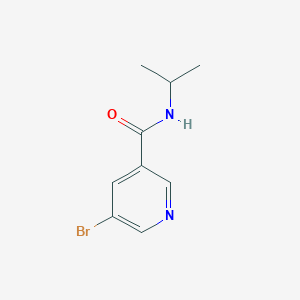
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
